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Compound of Interest

Compound Name: 5-isopropyl-1H-pyrazol-3-amine

Cat. No.: B1350118

For Immediate Release

This technical guide provides a detailed analysis of the spectroscopic characteristics of 5-
isopropyl-1H-pyrazol-3-amine. The document is intended for researchers, scientists, and
professionals in the field of drug development and chemical synthesis. While experimental data
for this specific molecule is not readily available in public literature, this guide offers a
comprehensive predicted spectroscopic profile based on established principles and data from
analogous compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared
(IR), and mass spectrometry (MS) data for 5-isopropyl-1H-pyrazol-3-amine. These
predictions are derived from the analysis of structurally related pyrazole derivatives and general
spectroscopic principles.

Table 1: Predicted *"H NMR Spectroscopic Data
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Table 2: Predicted **C NMR Spectroscopic Data
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Chemical Shift (6, ppm) Assignment Notes
~22 -CH(CHs)2
~28 -CH(CH3)2
~95 c4
The carbon bearing the
~150 C5 ,
isopropyl group.
The carbon bearing the amine
~155 C3

group.

ble 3: licted :

Wavenumber (cm—?)

Intensity

Assignment

N-H stretching (NHz and ring

3400 - 3200 Medium-Strong, Broad NH)

2960 - 2870 Medium C-H stretching (isopropyl)
~1640 Medium N-H bending (scissoring)
~1580 Medium C=N stretching (pyrazole ring)
~1470 Medium C-H bending (isopropy!)
~1100 Medium C-N stretching

IabJeA..EtedmIed.Mass.SpecImmﬂr.y Data

Interpretation

125 [M]* (Molecular lon)
110 [M-CHs]*
83 [M-CsHe]*
Experimental Protocols
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The following are generalized experimental methodologies for obtaining the spectroscopic data
outlined above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

 Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a
broadband probe.

Sample Preparation: Approximately 5-10 mg of 5-isopropyl-1H-pyrazol-3-amine is
dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-ds, CDCIs, or Methanol-d4) in a
5 mm NMR tube.

'H NMR Acquisition: A standard one-pulse sequence is used. Key parameters include a
spectral width of approximately 15 ppm, a relaxation delay of 1-5 seconds, and a sufficient
number of scans to achieve an adequate signal-to-noise ratio.

13C NMR Acquisition: A proton-decoupled pulse sequence (e.g., zgpg30) is typically used. A
wider spectral width (e.g., 220 ppm) is required. Due to the lower natural abundance of 13C, a
larger number of scans and a longer acquisition time are necessary.

Infrared (IR) Spectroscopy

e Instrumentation: A Fourier-transform infrared (FTIR) spectrometer, often equipped with an
attenuated total reflectance (ATR) accessory.

Sample Preparation: For ATR-FTIR, a small amount of the solid sample is placed directly
onto the ATR crystal. For transmission IR, a KBr pellet can be prepared by grinding a small
amount of the sample with dry potassium bromide and pressing it into a thin disk.

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm~*. A background
spectrum of the empty ATR crystal or a blank KBr pellet is recorded and subtracted from the
sample spectrum.

Mass Spectrometry (MS)

e Instrumentation: A mass spectrometer, such as one utilizing electron ionization (EI) or
electrospray ionization (ESI).
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o Sample Introduction: The sample can be introduced directly via a solids probe or, if coupled
to a gas or liquid chromatograph, as an eluent from the column.

« lonization: For EI-MS, a standard electron energy of 70 eV is used to induce fragmentation.
For ESI-MS, the sample is dissolved in a suitable solvent and introduced into the ion source.

o Data Acquisition: The mass analyzer scans a range of mass-to-charge ratios (m/z) to detect
the molecular ion and any fragment ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of
a chemical compound like 5-isopropyl-1H-pyrazol-3-amine.
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Chemical Synthesis

Synthesis of 5-isopropyl-1H-pyrazol-3-amine

'

Purification (e.g., Recrystallization, Chromatography)

Spectrosco;ic Analysis

Sample Preparation

NMR Spectroscopy
(tH, 13C) IR Spectroscopy

Data Inte;pretation

Spectral Data Analysis and Interpretation

Structure Elucidation and Verification

Click to download full resolution via product page

General workflow for the synthesis and spectroscopic characterization of a chemical
compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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